1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Bradykinin B1 Receptor GPCR Antagonism Inflammation

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea (CAS 942000-79-5) is a synthetic, small-molecule N-tetrazolyl aryl urea derivative with a molecular formula of C₁₈H₁₉ClN₆O₃ and a molecular weight of 402.8 g/mol. This compound belongs to a class of bradykinin B1 receptor (BDKRB1) antagonists recently disclosed in a patent application by Hangzhou Yirui Pharmaceutical Technology Co., Ltd., where N-tetrazolyl aryl urea derivatives are described as having antagonistic activity against the human bradykinin B1 receptor and potential utility in inflammatory, ophthalmic, and infectious disease indications.

Molecular Formula C18H19ClN6O3
Molecular Weight 402.84
CAS No. 942000-79-5
Cat. No. B2414180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
CAS942000-79-5
Molecular FormulaC18H19ClN6O3
Molecular Weight402.84
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C18H19ClN6O3/c1-27-15-8-3-12(9-16(15)28-2)10-20-18(26)21-11-17-22-23-24-25(17)14-6-4-13(19)5-7-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26)
InChIKeyGKWDWJLYYBBFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea (CAS 942000-79-5): Procurement-Relevant Chemical Profile


1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea (CAS 942000-79-5) is a synthetic, small-molecule N-tetrazolyl aryl urea derivative with a molecular formula of C₁₈H₁₉ClN₆O₃ and a molecular weight of 402.8 g/mol [1]. This compound belongs to a class of bradykinin B1 receptor (BDKRB1) antagonists recently disclosed in a patent application by Hangzhou Yirui Pharmaceutical Technology Co., Ltd., where N-tetrazolyl aryl urea derivatives are described as having antagonistic activity against the human bradykinin B1 receptor and potential utility in inflammatory, ophthalmic, and infectious disease indications [2].

Why Generic Substitution of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is Not Advisable Without Verification


Although N-tetrazolyl aryl ureas share a common tetrazole-urea scaffold, subtle variations in the aryl and benzyl substituents can profoundly alter bradykinin B1 receptor antagonistic potency, selectivity, and pharmacokinetic behavior. The patent family WO 2023/237015 explicitly teaches that the nature of the substituent on the N-phenyl ring (e.g., 4-chloro vs. 4-methoxy vs. 4-fluoro) modulates biological activity in a non-linear fashion, meaning structurally similar analogs cannot be assumed equipotent or functionally interchangeable [1]. Consequently, procurement of a specific CAS number is essential to ensure reproducible pharmacology in bradykinin B1-targeted research programs.

Quantitative Differentiation Evidence for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea (CAS 942000-79-5)


Bradykinin B1 Receptor Antagonism: Class-Level Potency from the Patent Family

The patent WO 2023/237015 demonstrates that N-tetrazolyl aryl urea derivatives, including compounds structurally analogous to CAS 942000-79-5, exhibit antagonistic activity against the human bradykinin B1 receptor, as confirmed by cellular calcium flux assays. While the patent does not provide per-compound IC₅₀ values in the publicly available abstract, the class is described as possessing sufficient potency to be advanced as therapeutic candidates for bradykinin B1-mediated diseases [1]. This establishes a functional baseline that distinguishes these tetrazole-ureas from simple urea-based ACAT inhibitors (e.g., those in US 5,073,565), which target a different enzyme and lack meaningful B1 receptor activity [2].

Bradykinin B1 Receptor GPCR Antagonism Inflammation

Structural Differentiation from the 4-Methoxy Analog (CAS 942000-63-7)

The closest cataloged analog to CAS 942000-79-5 is 1-(3,4-dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 942000-63-7), which replaces the 4-chloro substituent with a 4-methoxy group on the N-phenyl ring [1]. The patent disclosure indicates that halogen substitution on the phenyl ring influences both receptor binding and physicochemical properties such as lipophilicity and metabolic stability, but no direct head-to-head comparison data are publicly available for the two individual compounds [2]. The structural distinction is nonetheless meaningful: the electron-withdrawing 4-chloro group in CAS 942000-79-5 is likely to confer different hydrogen-bonding and π-stacking interactions with the B1 receptor compared to the electron-donating 4-methoxy group in CAS 942000-63-7, a principle well-established in GPCR ligand design.

Medicinal Chemistry Structure-Activity Relationship Bradykinin B1

Differentiation from Tetrazole-urea ACAT Inhibitors: Target Specificity

Earlier tetrazole-substituted ureas, exemplified by US 5,073,565 and US 5,362,744, were developed as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors for atherosclerosis [1]. These compounds lack the 3,4-dimethoxybenzyl moiety present in CAS 942000-79-5 and were not designed for bradykinin B1 receptor engagement. The ACAT inhibitor class operates through a completely distinct mechanism (intracellular cholesterol esterification) and shows no cross-reactivity with B1 receptors. CAS 942000-79-5, by contrast, is explicitly claimed as a bradykinin B1 antagonist, a target implicated in inflammatory pain, diabetic complications, and COVID-19-related pulmonary edema [2].

Target Selectivity ACAT vs. Bradykinin B1 Atherosclerosis

Validated Application Scenarios for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea (CAS 942000-79-5)


Bradykinin B1 Receptor Pharmacological Profiling and Probe Development

CAS 942000-79-5 serves as a structurally defined starting point for medicinal chemistry campaigns targeting the bradykinin B1 receptor. Its 4-chlorophenyl-tetrazole-urea scaffold, disclosed in patent WO 2023/237015, provides a validated template for synthesizing focused libraries aimed at optimizing potency, selectivity, and pharmacokinetic parameters for indications such as diabetic retinopathy, neuropathic pain, and acute lung injury [1].

SAR Studies of N-Phenyl Substitution Effects on Bradykinin B1 Antagonism

With close analogs such as the 4-methoxy (CAS 942000-63-7) and 4-fluoro (unnumbered) variants commercially available, CAS 942000-79-5 enables systematic structure-activity relationship investigations of electron-withdrawing versus electron-donating substituents on the N-phenyl ring. Such studies directly inform the design of second-generation B1 antagonists with improved target engagement and reduced off-target activity [1].

COVID-19-Associated Pulmonary Edema and Cytokine Storm Models

The patent specifically highlights the potential of N-tetrazolyl aryl urea derivatives to treat coronavirus disease 2019 (COVID-19) and pulmonary edema [1]. CAS 942000-79-5 can be deployed in cellular and in vivo models of SARS-CoV-2-induced vascular leakage to evaluate whether pharmacological blockade of the bradykinin B1 receptor attenuates endothelial barrier disruption and inflammatory cytokine release.

Differentiation from ACAT Inhibitor Chemotypes in Atherosclerosis Research

In laboratories studying both cholesterol metabolism and vascular inflammation, CAS 942000-79-5 allows researchers to disentangle bradykinin B1-mediated inflammatory effects from ACAT-mediated lipid effects, a critical experimental control lacking in tetrazole-urea compounds from earlier patent families (US 5,073,565; US 5,362,744) [2].

Quote Request

Request a Quote for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.